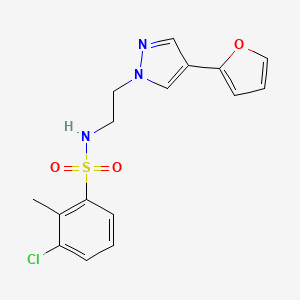

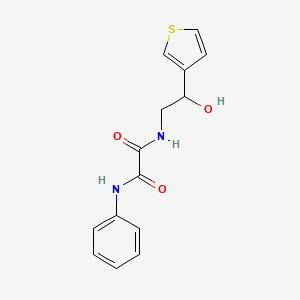

![molecular formula C17H18N2O2S B2362456 1-苄基-2-(丙磺酰基)-1H-苯并[d]咪唑 CAS No. 886904-82-1](/img/structure/B2362456.png)

1-苄基-2-(丙磺酰基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a structure that, despite being small, has a unique chemical complexity. It acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .Chemical Reactions Analysis

Imidazole plays an important role in humans. It is included in chemical sciences, biological sciences and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .Physical And Chemical Properties Analysis

Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .科学研究应用

合成和催化应用

离子液体催化的合成:研究表明,含有咪唑鎓结构的离子液体可以通过一锅多组分缩合过程有效地催化四取代咪唑的合成。这些催化剂在无溶剂条件下能够实现高产率,展示了它们在绿色化学中的用途 (佐尔菲戈尔等人,2013 年)。

高效合成苯并咪唑:另一项研究利用磺酸官能化的咪唑鎓盐与 FeCl3 结合作为催化体系,在室温下合成苯并咪唑。这种方法提供了一种高效的途径,可以高产率和短反应时间生产这些化合物 (哈扎伊等人,2011 年)。

药物化学应用

- 法尼基转移酶抑制剂:一项关于苯并二氮杂卓衍生物构效关系的研究确定了有效的法尼基转移酶抑制剂,具有显着的临床前抗肿瘤活性。这些发现突出了在癌症治疗中具有磺酰基的化合物的潜在治疗应用 (亨特等人,2000 年)。

材料科学应用

- 液晶性质和离子电导率:对咪唑鎓盐的研究揭示了它们形成六方柱状液晶相的能力。这些性质及其离子电导率受阴离子和阳离子的性质影响,表明在材料科学和电子学中应用 (吉尾等人,2007 年)。

绿色化学

- 生态友好合成:使用布朗斯特酸性离子液体作为无溶剂合成咪唑的催化剂代表了一种绿色化学方法。这种方法提供了优异的产率、更清洁的反应曲线以及使用无毒、可回收的催化剂,强调了这些催化体系的环境效益 (达乌德尼亚等人,2010 年)。

作用机制

Target of Action

It is known that benzimidazole derivatives have a wide range of biological activities and can bind to a variety of therapeutic targets . For instance, some benzimidazole derivatives have been found to exhibit insect growth-regulating activity against Bombyx mori, a lepidopteran model insect .

Mode of Action

Benzimidazole derivatives have been reported to exhibit multiple modes of action . For instance, some benzimidazole derivatives have been found to inhibit the development of insects and cause acute lethality .

Biochemical Pathways

Benzimidazole derivatives are known to affect a broad spectrum of pharmacological properties .

Pharmacokinetics

It is known that benzimidazole derivatives generally have outstanding bioavailability, safety, and stability profiles .

Result of Action

Some benzimidazole derivatives have been found to exhibit two different biological activities: inhibition of development and acute lethality in insects .

Action Environment

It is known that the activity of benzimidazole derivatives can be affected by various factors, including the stage of application in insects .

未来方向

Imidazole and its derivatives encompass a vast range of medical activities, and new derivatives for medicinal use are being energetically developed worldwide . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

属性

IUPAC Name |

1-benzyl-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-12-22(20,21)17-18-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSYWURWTGOBDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

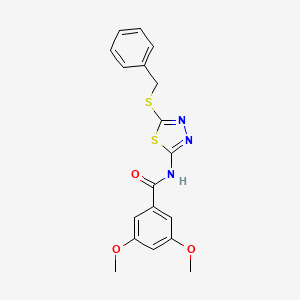

![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)

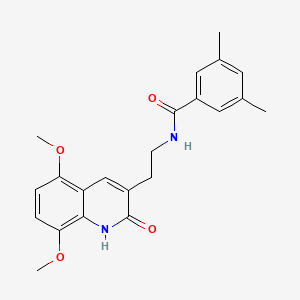

![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)

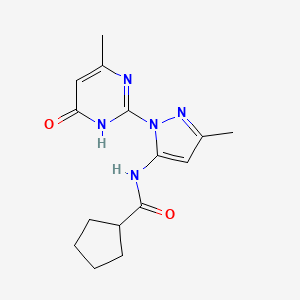

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)